An In-depth Technical Guide to the Tautomerism of 1,3,4-Thiadiazole-2,5-dithiol
An In-depth Technical Guide to the Tautomerism of 1,3,4-Thiadiazole-2,5-dithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 1,3,4-thiadiazole-2,5-dithiol (DMTD). This compound is a critical scaffold in medicinal chemistry and materials science, and understanding its tautomeric equilibrium is paramount for predicting its chemical behavior, biological activity, and interaction with molecular targets. This document outlines the theoretical underpinnings and practical methodologies for studying this tautomerism, presenting key data and experimental protocols.
The Tautomeric Landscape of 1,3,4-Thiadiazole-2,5-dithiol
1,3,4-Thiadiazole-2,5-dithiol can exist in three primary tautomeric forms, which are in a dynamic equilibrium. These are the dithiol, the thiol-thione, and the dithione forms. The position of this equilibrium is influenced by the physical state (solid or solution), the polarity of the solvent, and temperature.[1]
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Dithiol Form (a): Characterized by two exocyclic thiol (-SH) groups. This form is aromatic.
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Thiol-thione Form (b): A mixed tautomer with one thiol group and one thione (C=S) group, along with a proton on a ring nitrogen atom. This is often the most stable form.[2]
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Dithione Form (c): Contains two exocyclic thione groups and protons on both ring nitrogen atoms.
The tautomeric equilibrium is a critical consideration in drug design, as the different forms present distinct hydrogen bond donor and acceptor capabilities, as well as different lipophilicity and metal-chelating properties.
Caption: Tautomeric equilibrium of 1,3,4-thiadiazole-2,5-dithiol.
Data Presentation: Quantitative Analysis of Tautomers
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the energetic differences between the tautomers. The following tables summarize key computational and spectroscopic data.
Table 1: Calculated Relative Energies of 1,3,4-Thiadiazole-2,5-dithiol Tautomers
The relative stability of the tautomers has been investigated in the gas phase using various levels of theory. The thiol-thione form is consistently predicted to be the most stable.[2]
| Tautomer | Computational Method | Relative Total Energy (ΔE) (kcal/mol) | Relative Free Energy (ΔG₂₉₈) (kcal/mol) |
| Dithiol (a) | MP2/6-311+G(d,p) | 5.5 | 5.4 |
| CCSD(T)/6-311+G(d,p)//MP2/6-311+G(d,p) | 6.4 | 6.3 | |
| Thiol-thione (b) | MP2/6-311+G(d,p) | 0.0 | 0.0 |
| CCSD(T)/6-311+G(d,p)//MP2/6-311+G(d,p) | 0.0 | 0.0 | |
| Dithione (c) | MP2/6-311+G(d,p) | 1.0 | 0.9 |
| CCSD(T)/6-311+G(d,p)//MP2/6-311+G(d,p) | 0.2 | 0.2 |
Data sourced from ab initio studies on the tautomerism of 2,5-substituted diazoles.[2] All energies are relative to the most stable thiol-thione tautomer.
Table 2: Characteristic Spectroscopic Data for Tautomer Identification
Spectroscopic techniques provide experimental evidence for the presence of different tautomers. The key is to identify vibrational modes or nuclear magnetic resonances unique to each form.
| Tautomeric Form | Spectroscopic Technique | Characteristic Signal | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| Dithiol (-SH) | FTIR / Raman | ν(S-H) stretch | ~2550 |
| ¹H NMR | δ(S-H) | Highly variable, broad, 3-5 ppm | |
| Thione (C=S) | FTIR / Raman | ν(C=S) stretch | ~1340-1360[3] |
| ¹³C NMR | δ(C=S) | ~177-179 | |
| Thione (N-H) | FTIR / Raman | ν(N-H) stretch | ~3100-3400 |
| ¹H NMR | δ(N-H) | ~13-15, broad[3] |
Note: Spectroscopic values are approximate and can be influenced by the solvent, concentration, and molecular substitution.
Experimental Protocols
Detailed methodologies are crucial for reproducible studies. Below are protocols for the key experimental techniques used to investigate 1,3,4-thiadiazole-2,5-dithiol tautomerism.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the tautomers, particularly the S-H, N-H, and C=S bonds. The KBr pellet method is standard for solid-state analysis.
Protocol for KBr Pellet Preparation and Analysis:
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Material Preparation: Use spectroscopy-grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.[2] The agate mortar, pestle, and die set must be thoroughly cleaned with a solvent (e.g., acetone) and dried.[4]
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Sample Grinding: Grind 1-2 mg of the solid 1,3,4-thiadiazole-2,5-dithiol sample into a fine powder using the agate mortar and pestle.[3]
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Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample. Gently but thoroughly mix the two powders until a homogenous mixture is obtained.[4][5] Avoid vigorous grinding at this stage to prevent sample degradation.
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Pellet Pressing: Transfer a small amount of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually to approximately 8-10 metric tons for a 13 mm die.[2] If the die has a vacuum port, apply a vacuum to remove trapped air. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.[2]
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Spectral Acquisition:
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Record a background spectrum using a pure KBr pellet.
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Place the sample pellet in the FTIR spectrometer's sample holder.
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Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
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Data Analysis:
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The background spectrum is automatically subtracted from the sample spectrum.
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Identify the key vibrational bands:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. The choice of solvent is critical as it can influence the position of the equilibrium.[6]
Protocol for ¹H and ¹³C NMR Analysis:
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Sample Preparation:
-
Dissolve 5-10 mg of the 1,3,4-thiadiazole-2,5-dithiol derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.
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Commonly used solvents for this class of compounds include DMSO-d₆, CDCl₃, and methanol-d₄. DMSO-d₆ is often preferred as it can dissolve both polar and non-polar tautomers and its residual water peak does not significantly interfere with the regions of interest.[3]
-
-
Instrument Setup:
-
The NMR spectrometer should be properly tuned and shimmed for the chosen solvent.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
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¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
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Pay close attention to broad signals, which may indicate exchangeable protons (S-H or N-H).
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A broad singlet around 13-15 ppm is indicative of the N-H proton in the thione form.[3]
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The S-H proton of the thiol form can appear as a broad signal, typically between 3-5 ppm, though its position is highly dependent on solvent and concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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The chemical shift of the carbon atom in a C=S bond is typically found in the range of 177-179 ppm, providing strong evidence for the thione tautomer.
-
-
Advanced NMR Experiments (Optional):
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Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium and the rate of exchange.
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2D NMR (e.g., HSQC, HMBC): These experiments can help in the unambiguous assignment of proton and carbon signals, especially in complex derivatives.
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Computational Chemistry
DFT calculations are essential for predicting the relative stabilities and spectroscopic properties of the tautomers.
Protocol for DFT Calculations using Gaussian:
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Structure Building: Build the 3D structures of the dithiol, thiol-thione, and dithione tautomers using a molecular modeling program (e.g., GaussView).
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Input File Preparation: Create a Gaussian input file for each tautomer. The file should specify the job type, level of theory, basis set, charge, and spin multiplicity. A typical input for a geometry optimization followed by a frequency calculation would look like this:
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Job Execution: Run the Gaussian calculation. The opt keyword will optimize the molecular geometry to a minimum on the potential energy surface. The freq keyword will perform a vibrational frequency analysis to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
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Data Analysis:
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Relative Energies: Compare the final electronic energies (or Gibbs free energies from the frequency calculation) of the optimized tautomers to determine their relative stabilities.
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Vibrational Frequencies: The output file will contain the calculated vibrational frequencies and IR intensities. These can be compared with experimental FTIR/Raman spectra. Visualization software can animate the vibrational modes, aiding in their assignment. Potential Energy Distribution (PED) analysis can be used for a more detailed assignment of vibrational modes.[7]
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NMR Chemical Shifts: A separate calculation using the NMR keyword and the GIAO method can be performed on the optimized geometries to predict ¹H and ¹³C chemical shifts. These can then be compared to experimental data.
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Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the study of 1,3,4-thiadiazole-2,5-dithiol tautomerism.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. shimadzu.com [shimadzu.com]
- 5. scienceijsar.com [scienceijsar.com]
- 6. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
